3-Ethoxyphenylboronic acid
Overview
Description
3-Ethoxyphenylboronic acid: is an organoboron compound with the molecular formula C8H11BO3 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethoxy group at the third position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 3-Ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This results in the synthesis of various biologically active molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity can be influenced by the presence of fluoride ions . The slow release rate of the active boronic acid allows it to suppress side-products .
Biochemical Analysis
Biochemical Properties
3-Ethoxyphenylboronic acid is involved in several biochemical reactions. It has been used as a reactant in the synthesis of aromatic and vinyl nitriles, microwave-assisted palladium-catalyzed arylation of resin supported pyrazinones, and copper-mediated N- and O-arylations
Molecular Mechanism
It is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This involves the transfer of formally nucleophilic organic groups from boron to palladium
Temporal Effects in Laboratory Settings
It is known that the slow release rate of the active boronic acid allows it to suppress certain side-products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-ethoxyphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The compound can be oxidized to form phenol derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
3-Ethoxyphenylboronic acid has numerous applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the ethoxy group, making it less sterically hindered and more reactive in certain reactions.
3-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to different electronic and steric properties.
4-Ethoxyphenylboronic acid: The ethoxy group is positioned at the fourth position, affecting the compound’s reactivity and selectivity in reactions.
Uniqueness: 3-Ethoxyphenylboronic acid is unique due to the presence of the ethoxy group at the third position, which influences its reactivity and selectivity in chemical reactions. This substitution can enhance the compound’s stability and solubility, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(3-ethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCWUTJYLUBETR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378775 | |
Record name | 3-Ethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90555-66-1 | |
Record name | 3-Ethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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